2,5-diphenyl-1H-pyrrol-3-amine
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Overview
Description
2,5-Diphenyl-1H-pyrrol-3-amine is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and an amine group at the 3 position. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diphenyl-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalyst such as iron (III) chloride. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,5-Diphenyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-diphenyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2,4-Diphenyl-1H-pyrrol-1-amine
- 3,5-Diphenyl-1H-pyrrol-2-amine
- 2,5-Diphenyl-1H-pyrrol-1-amine
Comparison: Compared to these similar compounds, 2,5-diphenyl-1H-pyrrol-3-amine is unique due to the position of the amine group on the pyrrole ring. This structural difference can significantly influence its chemical reactivity and biological activity. For instance, the presence of the amine group at the 3 position may enhance its ability to interact with specific molecular targets, making it a more potent compound in certain applications .
Properties
CAS No. |
13219-95-9 |
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Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2,5-diphenyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C16H14N2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,18H,17H2 |
InChI Key |
PQBXWIUKGDQBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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